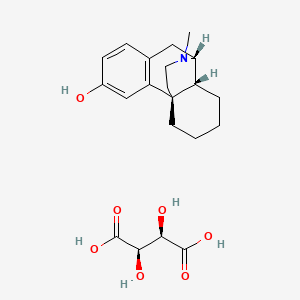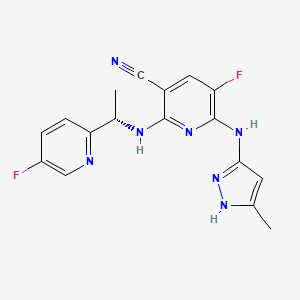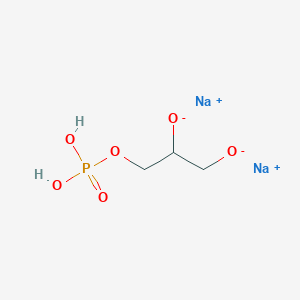
Levorphanol Tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levorphanol tartrate is a potent opioid analgesic used primarily for the management of moderate to severe pain. It is the tartrate salt form of levorphanol, which is the levorotatory enantiomer of racemorphan. Levorphanol was first synthesized in the 1940s and has been used in clinical settings since the 1950s. It is known for its high efficacy and long duration of action, making it suitable for chronic pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levorphanol is synthesized from thebaine, an opiate alkaloid. The synthesis involves several steps, including demethylation, reduction, and cyclization reactions. Key intermediates include noroxymorphone and norlevorphanol. The final step involves the resolution of racemic levorphanol to obtain the levorotatory isomer.
Industrial Production Methods: Industrial production of levorphanol tartrate typically involves large-scale synthesis starting from thebaine. The process includes purification steps to ensure the high purity of the final product. The tartrate salt is formed by reacting levorphanol with tartaric acid, which enhances its solubility and stability for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Levorphanol undergoes various chemical reactions, including:
Oxidation: Levorphanol can be oxidized to form norlevorphanol.
Reduction: Reduction reactions can convert intermediates like noroxymorphone to levorphanol.
Substitution: Substitution reactions are involved in the initial steps of synthesizing levorphanol from thebaine.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Solvents: Methanol, ethanol, and dichloromethane are commonly used.
Major Products: The major product of these reactions is levorphanol, with norlevorphanol and noroxymorphone as key intermediates .
Scientific Research Applications
Levorphanol tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on neurotransmitter systems, including serotonin and norepinephrine reuptake inhibition.
Medicine: Extensively studied for its analgesic properties and potential use in treating neuropathic pain.
Industry: Utilized in the development of new analgesic drugs and formulations
Mechanism of Action
Levorphanol tartrate exerts its effects primarily through agonism at the μ-opioid receptor, but it also acts on δ-opioid and κ-opioid receptors. Additionally, it functions as an antagonist at the NMDA receptor and inhibits the reuptake of serotonin and norepinephrine. These combined actions contribute to its potent analgesic effects and efficacy in treating various types of pain, including neuropathic pain .
Comparison with Similar Compounds
Morphine: Another potent opioid analgesic, but with a shorter duration of action compared to levorphanol.
Methadone: Shares NMDA receptor antagonism with levorphanol but has different pharmacokinetics.
Oxycodone: Similar in use for pain management but lacks the NMDA receptor antagonism seen in levorphanol.
Uniqueness: Levorphanol’s unique combination of opioid receptor agonism, NMDA receptor antagonism, and serotonin-norepinephrine reuptake inhibition sets it apart from other opioids. This multifaceted mechanism makes it particularly effective for chronic and neuropathic pain management .
Levorphanol tartrate remains a valuable compound in both clinical and research settings due to its potent analgesic properties and unique pharmacological profile.
Properties
CAS No. |
5985-50-2 |
|---|---|
Molecular Formula |
C21H29NO7 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
InChI Key |
RWTWIZDKEIWLKQ-IWWMGODWSA-N |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea](/img/structure/B10774160.png)

![[3-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-4-(pyridin-4-ylamino)pyrimidin-5-yl]oxymethyl]oxetan-3-yl]methanol](/img/structure/B10774189.png)
![3-Methyl-5-(5-methylpyridin-3-yl)-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B10774190.png)
![2-(2,4-difluorophenyl)-2-[5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774197.png)

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10774217.png)

![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)

![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)


